molecular formula C13H18 B14398114 Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene CAS No. 87482-38-0

Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene

Cat. No.: B14398114
CAS No.: 87482-38-0
M. Wt: 174.28 g/mol
InChI Key: RTKYALLESAFMFM-UHFFFAOYSA-N
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Description

Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene is a unique organic compound characterized by its distinctive spirocyclic structure. This compound features two spiro-connected rings, which contribute to its unique chemical properties and reactivity. The presence of multiple double bonds within the structure adds to its complexity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where precursor molecules undergo a series of cyclization steps to form the spirocyclic structure. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated spirocyclic compounds.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peroxides for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated spirocyclic compounds. Substitution reactions can introduce various functional groups into the spirocyclic structure.

Scientific Research Applications

Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of complex molecules with spirocyclic motifs.

    Biology: Its unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: Used in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene involves its interaction with molecular targets through its spirocyclic structure. The compound can engage in various chemical interactions, such as binding to enzymes or receptors, influencing biological pathways. The specific pathways and targets depend on the context of its application, whether in chemical synthesis or biological systems.

Comparison with Similar Compounds

Similar Compounds

    Dispiro[2.2.2.2]deca-4,9-diene: Another spirocyclic compound with a simpler structure, often used in similar chemical reactions.

    Dispiro[4.2.4.2]tetradeca-6,13-diene: A compound with a larger spirocyclic framework, offering different reactivity and applications.

    Dispiro[cyclopropane-1,10’-tricyclo[5.2.1.0 2,6 ]decane-3’,1’‘-cyclopropane]-4’,8’-diene: A complex spirocyclic compound with multiple fused rings.

Uniqueness

Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene stands out due to its specific ring size and the presence of multiple double bonds, which confer unique reactivity and potential for diverse chemical transformations. Its structure allows for the exploration of novel synthetic pathways and applications in various scientific fields.

Properties

CAS No.

87482-38-0

Molecular Formula

C13H18

Molecular Weight

174.28 g/mol

IUPAC Name

dispiro[2.2.56.23]trideca-4,12-diene

InChI

InChI=1S/C13H18/c1-2-4-12(5-3-1)6-8-13(9-7-12)10-11-13/h6-9H,1-5,10-11H2

InChI Key

RTKYALLESAFMFM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C=CC3(CC3)C=C2

Origin of Product

United States

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